

# A Spectroscopic Guide to 6-Benzyloxy-5-methoxyindole: Elucidating Molecular Structure

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## Compound of Interest

Compound Name: 6-Benzyloxy-5-methoxyindole

Cat. No.: B018216

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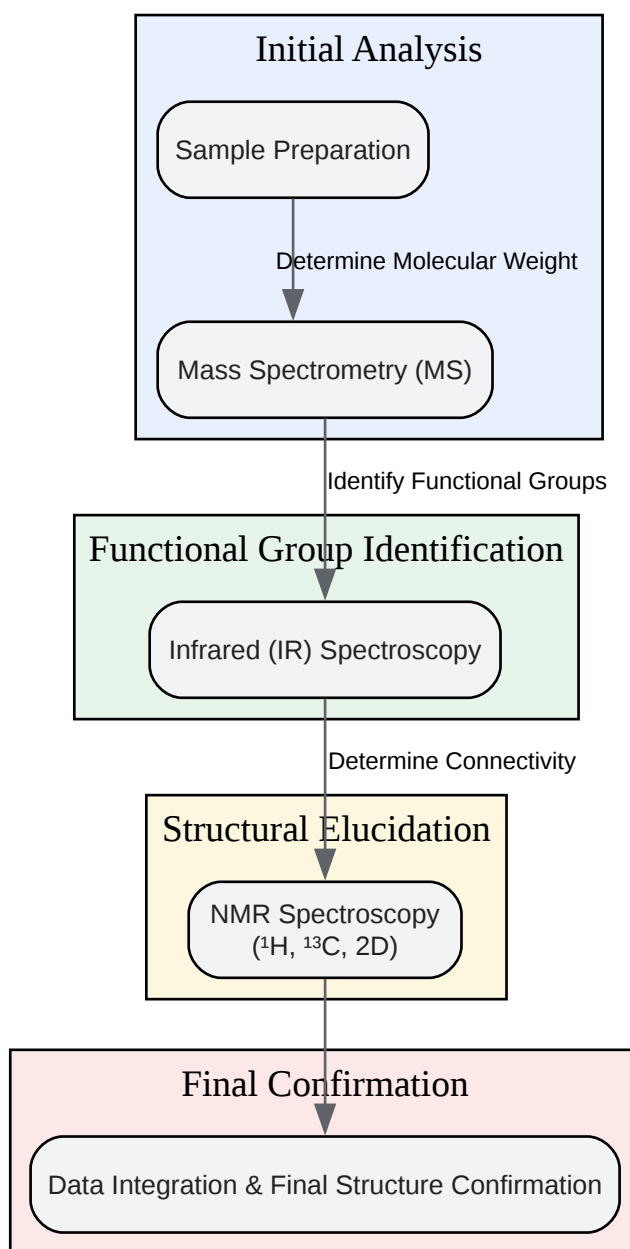
For the research scientist and drug development professional, a comprehensive understanding of a molecule's spectroscopic signature is paramount. This guide provides an in-depth analysis of the expected spectroscopic data for **6-benzyloxy-5-methoxyindole**, a substituted indole of interest in medicinal chemistry. By leveraging data from analogous structures and foundational spectroscopic principles, we will construct a detailed portrait of its mass spectrometry, infrared, and nuclear magnetic resonance characteristics.

## Introduction

**6-Benzyloxy-5-methoxyindole** is a heterocyclic compound featuring an indole core, a scaffold prevalent in numerous biologically active molecules. The substituents at the 5 and 6 positions—a methoxy and a benzyloxy group, respectively—significantly influence its electronic properties and, consequently, its interaction with biological targets. Accurate interpretation of its spectroscopic data is the first step in quality control, structural confirmation, and understanding its chemical behavior. This guide will provide a detailed, practical overview of the expected spectroscopic data for this compound.

## Molecular Structure and Analysis Workflow

A systematic approach to spectroscopic analysis is crucial for the unambiguous identification and characterization of a molecule like **6-benzyloxy-5-methoxyindole**. The general workflow involves a multi-technique approach to piece together the structural puzzle.



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Caption: General workflow for spectroscopic analysis of a novel compound.

The molecular structure of **6-benzyloxy-5-methoxyindole**, with a systematic numbering scheme for NMR assignment, is presented below. This numbering is essential for correlating specific atoms with their spectral signals.

Caption: Molecular structure of **6-benzyloxy-5-methoxyindole**.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. For **6-benzyloxy-5-methoxyindole** (C<sub>16</sub>H<sub>15</sub>NO<sub>2</sub>), the expected monoisotopic mass is approximately 253.11 g/mol .

Expected Data:

Ion	Adduct	Predicted m/z
Molecular Ion	[M] <sup>+</sup>	253.11
Protonated Molecule	[M+H] <sup>+</sup>	254.12
Sodiated Molecule	[M+Na] <sup>+</sup>	276.10
Potassiated Molecule	[M+K] <sup>+</sup>	292.07

Data predicted based on the molecular formula. Source: PubChem.[\[1\]](#)

The fragmentation of **6-benzyloxy-5-methoxyindole** in the mass spectrometer is expected to proceed through characteristic pathways for benzylic ethers and indoles. A prominent fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C<sub>7</sub>H<sub>7</sub><sup>+</sup>) at m/z 91. The loss of the benzyl group from the molecular ion would result in a fragment corresponding to the 5-methoxy-6-hydroxyindole radical cation at m/z 162.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **6-benzyloxy-5-methoxyindole** is expected to exhibit characteristic absorption bands corresponding to the N-H bond of the indole, C-H bonds of the aromatic and methyl groups, C-O ether linkages, and the aromatic C=C bonds.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3400	N-H Stretch	Indole N-H stretching vibration.
3100-3000	Aromatic C-H Stretch	C-H stretching of the indole and benzyl rings.
2950-2850	Aliphatic C-H Stretch	C-H stretching of the methoxy group.
~1620, ~1460	Aromatic C=C Stretch	Benzene and indole ring skeletal vibrations.
~1260	Aryl C-O Stretch (ether)	Asymmetric C-O-C stretch of the ethers.
~1040	Aryl C-O Stretch (ether)	Symmetric C-O-C stretch of the ethers.

Assignments are based on typical IR frequencies for the functional groups present.[\[2\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **6-benzyloxy-5-methoxyindole** will show distinct signals for the protons on the indole ring, the methoxy group, the benzyloxy group, and the N-H proton. The chemical shifts are influenced by the electron-donating effects of the methoxy and benzyloxy groups. The spectrum is typically recorded in a deuterated solvent such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.

Expected <sup>1</sup>H NMR Data (Predicted, in CDCl<sub>3</sub>):

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1 (N-H)	~8.10	br s	-	1H
H2	~7.20	t	~2.5	1H
H3	~6.50	t	~2.5	1H
H4	~7.15	s	-	1H
H7	~7.05	s	-	1H
OCH <sub>3</sub>	~3.90	s	-	3H
OCH <sub>2</sub> Ph	~5.10	s	-	2H
Phenyl H (ortho)	~7.45	d	~7.5	2H
Phenyl H (meta)	~7.38	t	~7.5	2H
Phenyl H (para)	~7.32	t	~7.5	1H

Predicted chemical shifts are based on analogous substituted indoles.<sup>[3][4]</sup> The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. The protons on the phenyl ring of the benzyloxy group will appear as a multiplet in the aromatic region.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule. The electron-donating oxygen substituents will cause a significant upfield shift (shielding) for the attached aromatic carbons (C5 and C6) and a downfield shift (deshielding) for the carbons in their ortho and para positions.

Expected <sup>13</sup>C NMR Data (Predicted, in CDCl<sub>3</sub>):

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C2	~124.0
C3	~102.5
C3a	~129.5
C4	~95.0
C5	~148.0
C6	~147.0
C7	~112.0
C7a	~131.0
OCH <sub>3</sub>	~56.5
OCH <sub>2</sub> Ph	~71.0
Phenyl C (ipso)	~137.5
Phenyl C (ortho)	~128.5
Phenyl C (meta)	~128.0
Phenyl C (para)	~127.5

Predicted chemical shifts are based on analogous substituted indoles.[\[5\]](#)[\[6\]](#)

## Conclusion

The spectroscopic data presented in this guide, derived from foundational principles and analysis of related structures, provides a robust framework for the identification and characterization of **6-benzyloxy-5-methoxyindole**. The integration of mass spectrometry, IR, and NMR spectroscopy offers a comprehensive and self-validating system for structural elucidation. For researchers in drug discovery and development, this detailed spectroscopic profile is an invaluable tool for ensuring the identity and purity of this promising molecular scaffold.

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